2,4-Bis(trifluoromethyl)-6-bromophenol
Overview
Description
2,4-Bis(trifluoromethyl)-6-bromophenol is an organic compound characterized by the presence of trifluoromethyl groups and a bromine atom attached to a phenol ring. The trifluoromethyl groups are known for their electron-withdrawing properties, which significantly influence the compound’s reactivity and stability. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(trifluoromethyl)-6-bromophenol typically involves the introduction of trifluoromethyl groups and a bromine atom onto a phenol ring. One common method is the radical trifluoromethylation of phenol derivatives, followed by bromination. The reaction conditions often require the use of radical initiators and specific solvents to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and trifluoromethylation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2,4-Bis(trifluoromethyl)-6-bromophenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The phenol group can be oxidized to quinones or reduced to cyclohexanols.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of a base.
Major Products
Substitution: Various substituted phenols.
Oxidation: Quinones.
Reduction: Cyclohexanols.
Coupling: Biaryl compounds.
Scientific Research Applications
2,4-Bis(trifluoromethyl)-6-bromophenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its electron-withdrawing groups.
Medicine: Explored for its potential in drug development, particularly in the design of fluorinated pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,4-Bis(trifluoromethyl)-6-bromophenol is largely influenced by its trifluoromethyl groups and bromine atom. These groups enhance the compound’s ability to interact with various molecular targets, such as enzymes and receptors. The electron-withdrawing nature of the trifluoromethyl groups can stabilize transition states and intermediates, making the compound a potent inhibitor or activator in biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2,4-Bis(trifluoromethyl)phenol: Lacks the bromine atom, resulting in different reactivity and applications.
2,4-Dichloro-6-bromophenol: Contains chlorine atoms instead of trifluoromethyl groups, leading to different electronic properties.
2,4-Bis(trifluoromethyl)-6-chlorophenol: Similar structure but with a chlorine atom instead of bromine, affecting its reactivity and stability.
Uniqueness
2,4-Bis(trifluoromethyl)-6-bromophenol is unique due to the combination of trifluoromethyl groups and a bromine atom, which imparts distinct electronic and steric effects. These properties make it particularly valuable in applications requiring high reactivity and stability .
Properties
IUPAC Name |
2-bromo-4,6-bis(trifluoromethyl)phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF6O/c9-5-2-3(7(10,11)12)1-4(6(5)16)8(13,14)15/h1-2,16H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXBCIYDXVSFONE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)O)Br)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF6O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701270415 | |
Record name | Phenol, 2-bromo-4,6-bis(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701270415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1414870-83-9 | |
Record name | Phenol, 2-bromo-4,6-bis(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1414870-83-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 2-bromo-4,6-bis(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701270415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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